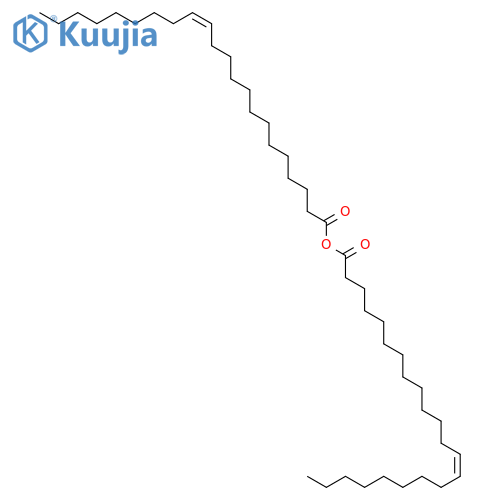Cas no 103213-60-1 (13-Docosenoic acid,1,1'-anhydride, (13Z,13'Z)-)

103213-60-1 structure
商品名:13-Docosenoic acid,1,1'-anhydride, (13Z,13'Z)-
13-Docosenoic acid,1,1'-anhydride, (13Z,13'Z)- 化学的及び物理的性質
名前と識別子
-
- 13-Docosenoic acid,1,1'-anhydride, (13Z,13'Z)-
- CIS-13-DOCOSENOIC ANHYDRIDE
- Erucic anhydride
- 13-Docosenoic acid, anhydride, (Z,Z)-
- 13-Docosenoicacid, anhydride, (13Z,13'Z)- (9CI)
- AC1MUTLK
- ACMC-20m63a
- AG-D-13695
- CTK4A1877
- CTK8E5805
- docos-13-enoic anhydride
- MFCD00056322
- HY-W127319
- 103213-60-1
- [(Z)-docos-13-enoyl] (Z)-docos-13-enoate
- SCHEMBL1696128
- CS-0185561
- J-000904
- Erucic anhydride, ~99% (capillary GC)
-
- インチ: InChI=1S/C44H82O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43(45)47-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-42H2,1-2H3/b19-17-,20-18-
- InChIKey: LVWSCSGKAPKSBZ-CLFAGFIQSA-N
- ほほえんだ: CCCCCCCC/C=C\CCCCCCCCCCCC(OC(CCCCCCCCCCC/C=C\CCCCCCCC)=O)=O
計算された属性
- せいみつぶんしりょう: 658.62676
- どういたいしつりょう: 658.62639647g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 47
- 回転可能化学結合数: 40
- 複雑さ: 636
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
- 疎水性パラメータ計算基準値(XlogP): 19.2
じっけんとくせい
- 密度みつど: 0.887
- ふってん: 682.3°C at 760 mmHg
- フラッシュポイント: 309.4°C
- 屈折率: 1.471
- PSA: 43.37
- LogP: 15.25200
13-Docosenoic acid,1,1'-anhydride, (13Z,13'Z)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-214969-100mg |
Erucic anhydride, |
103213-60-1 | 100mg |
¥248.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-214969-100 mg |
Erucic anhydride, |
103213-60-1 | 100MG |
¥248.00 | 2023-07-10 |
103213-60-1 (13-Docosenoic acid,1,1'-anhydride, (13Z,13'Z)-) 関連製品
- 76649-16-6(Ethyl trans-4-decenoate)
- 9004-96-0(Poly(ethylene glycol) Monooleate (Technical Grade ~70%))
- 111-62-6(Ethyl oleate)
- 143485-69-2(13-Docosenoic acid,9-octadecen-1-yl ester)
- 142-77-8(Butyl Oleate)
- 17673-62-0(9,12-Octadecadienoicacid (9Z,12Z)-, (9Z,12Z)-9,12-octadecadien-1-yl ester)
- 108321-49-9(9-Hexadecenoic acid,dodecyl ester, (9Z)-)
- 31501-11-8(cis-3-Hexenyl caproate)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
